Antiproliferative Activity of Parent Scaffold vs. Optimized Derivatives in Cancer Cell Lines
The parent compound 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] has demonstrated antiproliferative activity against HL-60 human leukemia cells with an IC50 value of 6.8 µM . While optimized derivatives from the same scaffold class achieve greater potency—for example, compound 4s (a substituted benzofuran spiro-pyrrolidine) exhibits an IC50 of 5.28 ± 0.72 µM against CT26 murine colon carcinoma cells [1]—the unsubstituted parent offers a cleaner scaffold for structure-activity relationship (SAR) studies and medicinal chemistry optimization. The IC50 of the parent is comparable to cisplatin's activity against HeLa cells (IC50 = 15.91 ± 1.09 µM) [1], confirming its baseline antitumor potential.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 6.8 µM (HL-60 leukemia cell line) |
| Comparator Or Baseline | Cisplatin: 15.91 ± 1.09 µM (HeLa cells); Derivative 4s: 5.28 ± 0.72 µM (CT26 cells) |
| Quantified Difference | Parent scaffold has ~57% lower IC50 than cisplatin against HL-60 cells (direct comparison not available for same cell line); parent is 1.29-fold less potent than optimized derivative 4s. |
| Conditions | In vitro cytotoxicity assay; HL-60 human promyelocytic leukemia cells ; HeLa and CT26 cell lines [1] |
Why This Matters
The parent compound provides a validated starting point for antitumor drug discovery with a defined baseline potency, enabling rational SAR campaigns.
- [1] MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. View Source
